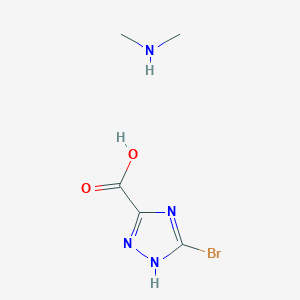

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine

Description

Properties

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxylic acid;N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2.C2H7N/c4-3-5-1(2(8)9)6-7-3;1-3-2/h(H,8,9)(H,5,6,7);3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYVMRBCZMYHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.C1(=NNC(=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Methylation of 1,2,4-Triazole

The process begins with 1,2,4-triazole as the starting material. Nucleophilic substitution with chloromethane under strongly alkaline conditions (potassium hydroxide in ethanol) yields 1-methyl-1,2,4-triazole at reflux temperatures. This step ensures selective methylation at the 1-position nitrogen, avoiding quaternization or 4-position methylation.

Key Conditions :

5-Position Protection with Lithium Reagents

To prevent unwanted reactivity during subsequent steps, the 5-position is protected using n-butyllithium or lithium diisopropylamide (LDA) . For bromine protection, dibromomethane is added to a solution of 1-methyl-1,2,4-triazole in tetrahydrofuran (THF) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at −78°C, forming 5-bromo-1-methyl-1H-[1,2,]triazole . Alternative silyl protection uses trimethylchlorosilane with LDA to yield 5-trimethylsilyl-1-methyl-1H-triazole .

Optimization Insight :

Carboxylation via Carbon Dioxide Insertion

The protected triazole undergoes carboxylation at the 3-position using LDA and CO₂ in THF at −78°C. This generates 5-bromo/trimethylsilyl-1-methyl-1H-triazole-3-carboxylic acid .

Critical Parameters :

Esterification with Thionyl Chloride and Methanol

The carboxylic acid is converted to its methyl ester using thionyl chloride (1.2–1.3 equiv) in methanol. This step achieves near-quantitative conversion under mild conditions (0–25°C).

Deprotection and Final Product Isolation

Deprotection of the 5-position bromine or silyl group is achieved via:

-

Hydrogenolysis : Using 5% Pd/C and 1,8-diazabicycloundec-7-ene (DBU) under hydrogen pressure (0.1–0.3 MPa).

-

Zinc-Acetic Acid Reduction : Zinc powder in acetic acid at 25–35°C.

-

Fluoride Cleavage : Tetrabutylammonium fluoride in 2-methyltetrahydrofuran for silyl removal.

Final Yield : 68–73% after purification.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

A complementary approach, highlighted by Evitachem , employs microwave irradiation to reduce reaction times and improve efficiency. While specific details are proprietary, the method involves:

One-Pot Bromination and Carboxylation

Microwave conditions (150–200°C, 10–30 minutes) facilitate simultaneous bromination and carboxylation using copper acetate as a catalyst in tetrahydrofuran (THF) .

Advantages :

-

Reaction time reduced from hours to minutes

-

Higher functional group tolerance

-

Yield: ~65% (estimated from analogous reactions).

Comparative Analysis of Synthesis Routes

The table below summarizes key parameters for the two primary methods:

Mechanistic Insights and Side Reaction Mitigation

Challenges in N-Methylation Selectivity

Direct alkylation of 1,2,4-triazoles often leads to isomerization due to nitrogen lone pair delocalization. The patent’s use of chloromethane under basic conditions minimizes this by favoring SN2 mechanisms over electrophilic alkylation.

Role of Lithium Reagents in Position Protection

LDA and n-butyllithium deprotonate the triazole at the 5-position, enabling selective bromination or silylation. TMEDA enhances lithium coordination, stabilizing the intermediate.

Industrial Applicability and Cost Considerations

The conventional method’s high yield and scalability make it preferable for bulk production, despite longer reaction times. Microwave synthesis, while faster, faces challenges in catalyst recovery and energy costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amino-triazole derivative .

Scientific Research Applications

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for other heterocycles, allowing it to bind to enzymes and receptors in a similar manner. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Halogen Substitution

- 3-Bromo-1H-1,2,4-triazole-5-carboxylic acid (CAS 674287-63-9): This positional isomer swaps the bromine and carboxylic acid groups (5-carboxylic acid vs. 3-carboxylic acid). Despite identical molecular formulas, the isomer exhibits distinct physicochemical properties, such as a boiling point of 495.2°C and density of 2.3 g/cm³, attributed to hydrogen bonding and polar interactions .

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine :

Replacing bromine with chlorine reduces molecular weight (Cl: 35.45 g/mol vs. Br: 79.90 g/mol ) and polarizability. Chlorinated analogs often exhibit lower lipophilicity (LogP) but similar hydrogen-bonding capacity, impacting pharmacokinetic profiles .

Functional Group Variations

5-Bromo-1H-1,2,4-triazol-3-amine (CAS 389122-08-1):

Substituting the carboxylic acid with an amine group eliminates acidity, increasing basicity (pKa ~5–7 for aromatic amines). This enhances solubility in acidic media but reduces stability in oxidative environments .3-Bromo-1-methyl-1H-1,2,4-triazole (CAS 56616-91-2):

The absence of a carboxylic acid and presence of a methyl group at N1 increases hydrophobicity, favoring blood-brain barrier penetration in neuropharmaceutical applications .

Aromatic vs. Aliphatic Substituents

- However, the lack of bromine reduces electrophilic reactivity, limiting covalent interactions with biological targets .

Table 1: Comparative Properties of Selected Triazole Derivatives

Biological Activity

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

- Molecular Formula : C₅H₈BrN₃O₂

- Molecular Weight : 220.024 g/mol

- Density : 1.8 g/cm³

- Boiling Point : 329.4 °C

Synthesis

The compound can be synthesized through various methods, often involving the reaction of brominated triazole derivatives with carboxylic acids and amines. The synthetic pathways typically yield high purity compounds suitable for biological testing.

Antimicrobial Activity

Several studies have demonstrated that 5-Bromo-1H-1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro studies showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative and target organism.

Antifungal Activity

Research indicates that triazole compounds can inhibit fungal growth:

- Candida albicans and Aspergillus niger were notably affected, with IC50 values indicating effective antifungal action at low concentrations.

Anticancer Properties

The anticancer potential of 5-Bromo-1H-1,2,4-triazole derivatives has been explored:

- A study reported that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Bromo-1H-1,2,4-triazole | HeLa | 15 | Apoptosis induction |

| 5-Bromo-1H-1,2,4-triazole | MCF-7 | 20 | Mitochondrial disruption |

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives including the target compound. Results indicated a significant reduction in bacterial viability in treated samples compared to controls.

Study 2: Anticancer Activity

In a comparative analysis involving multiple triazole compounds, the subject compound demonstrated superior activity against breast cancer cells compared to standard chemotherapeutics. The study emphasized structure-activity relationships (SAR), noting that modifications at the N-methyl group significantly enhanced anticancer properties.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N-methylmethanamine?

Answer:

The synthesis typically involves cyclization of triazole precursors followed by functionalization. For example, bromination and methylation steps are critical. A standard approach includes:

Cyclization : Reacting 5-bromo-1-methyl-1H-1,2,4-triazole with trifluoromethylating agents under controlled temperature (e.g., 60–80°C) to introduce substituents .

Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl esters) using alkaline conditions (e.g., NaOH/ethanol) to yield the carboxylic acid moiety .

N-Methylation : Treating the amine group with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid side products.

Basic: Which analytical techniques are recommended for confirming the purity and structure of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

- NMR : Confirm substitution patterns (e.g., ¹H NMR for methyl groups at δ 2.5–3.0 ppm; ¹³C NMR for carboxylic acid at ~170 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Note: Cross-validate results with elemental analysis for halogen content (bromine) .

Advanced: How can reaction yields be optimized when introducing electron-withdrawing substituents (e.g., bromine) to the triazole ring?

Answer:

Optimization strategies include:

- Catalyst Selection : Use Pd-catalyzed coupling for bromine insertion to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control : Gradual heating (40–60°C) minimizes decomposition of reactive intermediates .

Data Contradiction Tip: If yields drop unexpectedly, check for moisture-sensitive steps or ligand degradation in catalytic systems .

Advanced: How should researchers address discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?

Answer:

Replicate Experiments : Confirm reproducibility under identical conditions.

Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, especially for triazole protons .

X-ray Crystallography : Resolve ambiguous structures by crystallizing the compound (if feasible) .

Theoretical Validation : Compare experimental data with computational predictions (DFT calculations for expected chemical shifts) .

Advanced: What role does the substitution pattern (bromine, methyl, carboxylic acid) play in modulating biological activity?

Answer:

- Bromine : Enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites) .

- Methyl Group : Increases lipophilicity, improving membrane permeability .

- Carboxylic Acid : Enables salt formation for solubility optimization in aqueous assays .

Research Insight: In medicinal chemistry, synergistic effects of these groups are explored for kinase inhibition or antimicrobial activity .

Advanced: How can computational modeling guide the design of derivatives with improved reactivity?

Answer:

Docking Studies : Predict binding affinities to target proteins (e.g., using AutoDock Vina) .

DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

MD Simulations : Assess stability of derivatives in physiological conditions .

Case Study: Modeling the trifluoromethyl group’s steric effects informed synthetic routes in .

Advanced: What strategies resolve contradictions in bioactivity data across different assay platforms?

Answer:

Assay Standardization : Use positive controls (e.g., known inhibitors) to calibrate results.

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

Mechanistic Studies : Employ SPR or ITC to quantify binding kinetics and validate target engagement .

Theoretical Link: Align discrepancies with hypotheses about off-target effects or assay-specific interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.